molecular formula C14H19Cl2NO2 B14553512 2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide CAS No. 61706-35-2

2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide

Cat. No.: B14553512
CAS No.: 61706-35-2
M. Wt: 304.2 g/mol
InChI Key: QNFPWYURMCNCKP-UHFFFAOYSA-N
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Description

2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a chloromethyl group, and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide typically involves the reaction of 2,6-diethyl-3-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{2,6-diethyl-3-methoxyaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro and chloromethyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Chloro-N-(chloromethyl)-N-(3-methoxyphenyl)acetamide: Lacks the diethyl groups, which may influence its solubility and interaction with molecular targets.

Uniqueness

2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide is unique due to the presence of both diethyl and methoxy groups, which can impact its chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and specificity in various chemical and biological contexts.

Properties

CAS No.

61706-35-2

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2 g/mol

IUPAC Name

2-chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide

InChI

InChI=1S/C14H19Cl2NO2/c1-4-10-6-7-12(19-3)11(5-2)14(10)17(9-16)13(18)8-15/h6-7H,4-5,8-9H2,1-3H3

InChI Key

QNFPWYURMCNCKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)OC)CC)N(CCl)C(=O)CCl

Origin of Product

United States

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